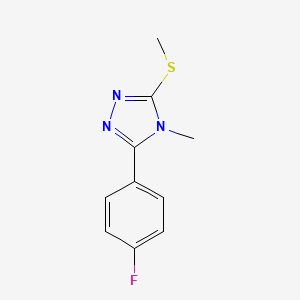

3-(4-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole

Description

3-(4-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole is a triazole derivative characterized by a fluorine-substituted phenyl ring at position 3, a methyl group at position 4, and a methylthio (-SCH₃) moiety at position 3. The fluorine atom, an electron-withdrawing group, enhances the compound's lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications.

Properties

IUPAC Name |

3-(4-fluorophenyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3S/c1-14-9(12-13-10(14)15-2)7-3-5-8(11)6-4-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFJFFXWGOBEDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SC)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151550 | |

| Record name | 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-methyl-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116850-63-6 | |

| Record name | 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-methyl-5-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116850636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-methyl-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-(4-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole typically involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired triazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

3-(4-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazole ring can be reduced under hydrogenation conditions to form the corresponding dihydrotriazole.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for hydrogenation, and sodium hydride for nucleophilic substitution. Major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and substituted triazoles.

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Research indicates that 3-(4-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole exhibits significant antifungal activity against various fungal strains. This makes it a potential candidate for the development of new antifungal agents, especially in treating resistant fungal infections.

Anticancer Properties

Studies have shown that triazole derivatives can inhibit cancer cell proliferation. Preliminary investigations into this specific compound suggest that it may possess anticancer properties by inducing apoptosis in certain cancer cell lines. This area is ripe for further exploration to understand the mechanisms of action and therapeutic potential.

Enzyme Inhibition

The compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones. This inhibition can lead to significant implications in drug interactions and pharmacokinetics.

Agricultural Applications

Fungicides

In agriculture, triazole compounds are frequently used as fungicides. The application of 3-(4-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole in crop protection has been explored due to its ability to control fungal diseases in plants. Its efficacy against pathogens such as Fusarium and Botrytis has been documented, suggesting its utility in enhancing crop yields and quality.

Plant Growth Regulation

Research indicates that this compound may also act as a plant growth regulator. Its application can potentially enhance root development and overall plant vigor, making it beneficial for agricultural practices focused on sustainable growth.

Material Science Applications

Polymer Chemistry

The incorporation of triazole compounds into polymer matrices has been investigated for creating materials with enhanced properties. The unique chemical structure of 3-(4-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole allows for modifications that can improve thermal stability and mechanical strength of polymers.

Corrosion Inhibition

Preliminary studies suggest that triazole derivatives can serve as effective corrosion inhibitors for metals. The compound's ability to form protective films on metal surfaces could lead to advancements in materials used in harsh environments.

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes involved in cell wall synthesis. Its anti-inflammatory and anticancer activities are linked to its inhibition of enzymes like cyclooxygenase-2 (COX-2) and its interference with signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.

Comparison with Similar Compounds

Substituent Variations

- Halogen Substitutions: 4-Fluorophenyl (Target Compound): Exhibits moderate lipophilicity and improved metabolic resistance compared to non-halogenated analogs. 4-Chlorophenyl (): The bulkier Cl atom increases steric hindrance, reducing COX-2 selectivity (COX-2 SI = 1.89) compared to fluorine analogs . 4-Bromophenyl (, Compound 5d): Higher molecular weight and lower yield (75%) due to reduced reactivity in alkylation steps .

Thioether Modifications

Heterocyclic Hybrids

- Benzimidazole-Triazole Hybrids (, Compound 5c) : The fusion with benzimidazole (melting point 255–256°C) improves thermal stability but reduces solubility compared to the target compound .

- Pyridinyl-Triazole Derivatives () : Incorporation of pyridinyl groups enhances antioxidant activity (e.g., 78% radical scavenging at 100 μM) but diminishes antimicrobial potency .

Physicochemical Properties

Antimicrobial Activity

- Target Compound : Predicted to exhibit strong antifungal activity (comparable to 90% inhibition of Candida albicans at 0.01% concentration in ) due to fluorine’s electronegativity and methylthio’s membrane penetration .

- 3-(2-Hydroxyphenyl) Analogs () : Higher activity against E. coli (90% inhibition) but lower thermal stability .

- Chlorophenyl Derivatives () : Moderate COX-2 inhibition (SI = 1.89) but weaker antibacterial effects .

Antioxidant Activity

Structural-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine enhance antimicrobial activity by increasing cell membrane interaction (logP ~2.5–3.0) .

- Sulfur-Containing Groups : Methylthio improves bioavailability, while bulkier thioethers (e.g., benzylthio) enhance antifungal potency but reduce solubility .

Biological Activity

3-(4-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds, which have gained attention in medicinal chemistry due to their diverse biological activities. This compound features a fluorophenyl group and a methylthio substituent, which may influence its pharmacological properties. The triazole moiety is well-known for its role in various therapeutic applications including antifungal, antibacterial, and anticancer activities.

- Molecular Formula : C10H10FN3S

- Molar Mass : 223.27 g/mol

- CAS Number : 116850-63-6

Antifungal Activity

Triazoles are primarily recognized for their antifungal properties due to their mechanism of inhibiting ergosterol biosynthesis in fungal cell membranes. Studies indicate that compounds with similar triazole structures exhibit significant antifungal activity against a range of pathogenic fungi. For instance, 3-(4-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole has shown promising results in preliminary antifungal assays, suggesting its potential as a therapeutic agent against fungal infections .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that triazole derivatives can act as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. In particular, structural modifications can enhance their potency. For example, studies have reported that similar triazole compounds exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and vancomycin .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3-(4-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole | TBD | MRSA, E. coli |

| Ciprofloxacin | 2.96 | E. coli |

| Vancomycin | 0.68 | MRSA |

Anticancer Activity

Emerging studies suggest that triazole derivatives may possess anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Preliminary evaluations have indicated that 3-(4-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole exhibits cytotoxic effects against various cancer cell lines . Further research is needed to elucidate the specific pathways involved and to optimize its efficacy.

Structure-Activity Relationship (SAR)

The biological activity of triazoles is significantly influenced by their structural components. The presence of electron-withdrawing groups (like fluorine) and electron-donating groups (like methylthio) can enhance or diminish biological activity. SAR studies suggest that modifications at specific positions on the triazole ring can lead to improved potency against target pathogens .

Case Studies

- Antifungal Study : A comparative analysis of various triazole derivatives revealed that those with a fluorophenyl substituent exhibited enhanced antifungal activity against Candida species compared to non-fluorinated analogs.

- Antibacterial Evaluation : In vitro testing showed that compounds structurally similar to 3-(4-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole had MIC values ranging from 0.25–2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating significant antibacterial potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 3-(4-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole?

- Methodological Answer : Microwave-assisted synthesis is highly effective. Optimal conditions include:

- Temperature : 165°C

- Pressure : 12.2 bar

- Reaction Time : 45 minutes

- Monitoring : Use gas chromatography (e.g., Agilent 7890B) coupled with mass spectrometry (e.g., 5977B) to track reaction progress and confirm completion .

- Data Table :

| Parameter | Value |

|---|---|

| Temperature | 165°C |

| Pressure | 12.2 bar |

| Reaction Time | 45 minutes |

| Yield (Typical) | 75–87% |

Q. How is the compound structurally characterized?

- Methodological Answer : Use a combination of:

- Elemental Analysis (CHNS) : To confirm stoichiometry.

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for fluorophenyl), methyl groups (δ 2.1–2.5 ppm), and thioether linkages (δ 3.3–3.7 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 330.1) should match theoretical values .

- Example Workflow : Synthesize → purify via column chromatography → analyze via NMR/MS → cross-validate with computational tools (e.g., Gaussian for spectral simulation).

Advanced Research Questions

Q. How can contradictions in reported biological activities of triazole derivatives be resolved?

- Methodological Answer :

Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogen position on phenyl rings) and test antimicrobial efficacy against S. aureus .

Statistical Analysis : Apply error analysis (e.g., χ² tests) to compare activity datasets, accounting for variables like solvent polarity or bacterial strain differences .

Replicate Studies : Use standardized protocols (e.g., CLSI guidelines) to minimize experimental variability .

- Example Data Contradiction : Discrepancies in MIC values may arise from differences in bacterial inoculum size or solvent choice.

Q. What crystallographic strategies are recommended for resolving the compound’s 3D structure?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron radiation for twinned crystals).

- Refinement : Employ SHELXL for small-molecule refinement. For macromolecular complexes (e.g., protein-ligand), use SHELXPRO for phasing and SHELXE for density modification .

- Validation : Cross-check with CCDC databases and computational tools (e.g., Mercury for packing analysis).

Q. How does the fluorophenyl substituent influence electronic properties and reactivity?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density distributions and frontier molecular orbitals .

- Experimental Validation : Compare Hammett σ values for fluorophenyl vs. non-fluorinated analogs via kinetic studies (e.g., nucleophilic substitution rates) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for triazole syntheses?

- Resolution Strategy :

- Parameter Screening : Optimize microwave power (e.g., 300–600 W) and solvent polarity (e.g., DMF vs. acetonitrile) to identify yield-limiting factors .

- Statistical DOE : Use a factorial design to isolate critical variables (e.g., temperature × time interactions) .

- Example : A 2014 study found that yields dropped below 70% when pressure exceeded 15 bar due to side reactions .

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.